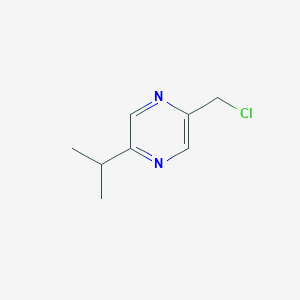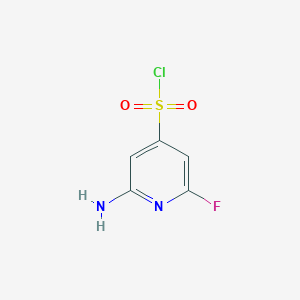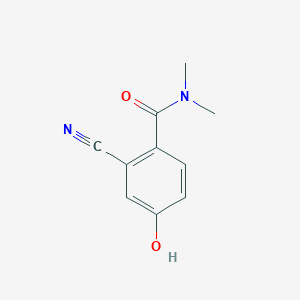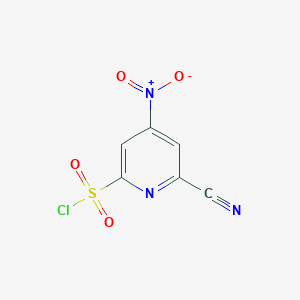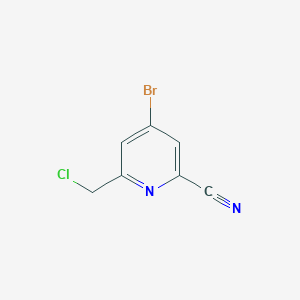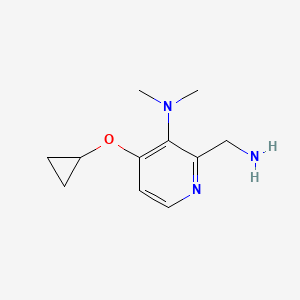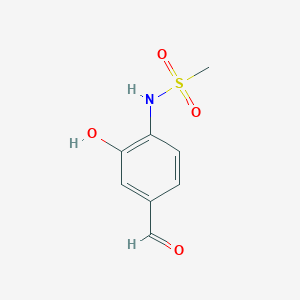
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-formyl-2-hydroxybenzenesulfonamide with appropriate reagents under controlled conditions. One common method involves dissolving the raw material in N,N-dimethylformamide (DMF) and using sodium bromide (NaBr) as a catalyst. The reaction is carried out at 140°C for several hours, followed by the addition of sodium sulfite solution to precipitate the product . This method yields a high purity product with a yield of up to 97.1%.
Analyse Chemischer Reaktionen
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The hydroxy and formyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Hydroxyphenyl)methanesulfonamide: This compound lacks the formyl group, which may result in different chemical reactivity and biological activity.
N-(4-Formyl-2-hydroxyphenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group, which can affect its solubility and reactivity. The presence of the formyl group in this compound makes it unique and potentially more reactive in certain chemical and biological contexts.
Eigenschaften
Molekularformel |
C8H9NO4S |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
N-(4-formyl-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-3-2-6(5-10)4-8(7)11/h2-5,9,11H,1H3 |
InChI-Schlüssel |
CCSFSZWWOONILF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



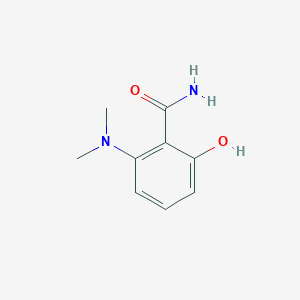
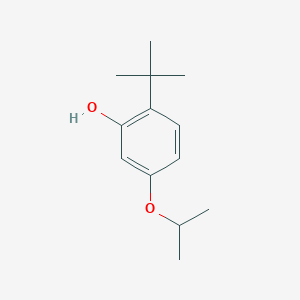
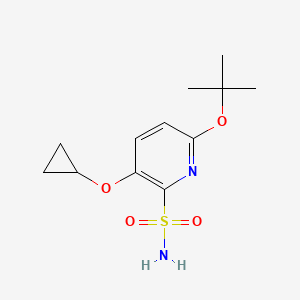

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
